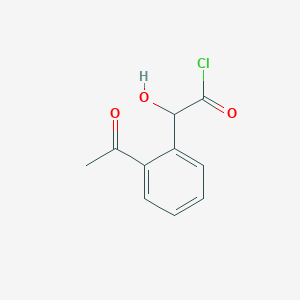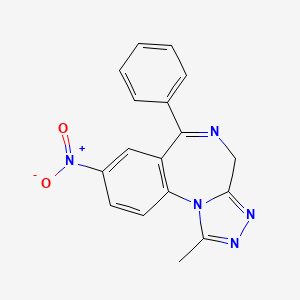
2-(3-氨基-4-氯苯基)乙酸甲酯
描述
“Methyl 2-(3-amino-4-chlorophenyl)acetate” is a chemical compound with the molecular formula C9H10ClNO2 . It is stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular weight of “Methyl 2-(3-amino-4-chlorophenyl)acetate” is 199.64 . The InChI code for this compound is 1S/C9H10ClNO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(3-amino-4-chlorophenyl)acetate” is a liquid or solid at room temperature .科学研究应用
优化的合成工艺
相关化合物的化学合成,如 (+)-α-氨基(2-氯苯基)乙酸甲酯盐酸盐,已得到优化,以实现高收率和高纯度。此优化包括控制温度、反应物比例和反应时间,这对制药和其他化学工业中的高效生产和潜在应用至关重要 (王国华,2008 年).
抗菌剂
与 2-(3-氨基-4-氯苯基)乙酸甲酯在结构上相似的化合物已被合成并评估其抗菌特性。例如,源自相关化学结构的曼尼希碱的formazans 对各种细菌和真菌菌株表现出中等的抗菌活性,表明在开发新的抗菌剂方面具有潜在应用 (P. Sah 等人,2014 年).
抗惊厥活性
已探索了烯胺酮的抗惊厥活性,包括与 2-(3-氨基-4-氯苯基)乙酸甲酯相似的化合物。这些研究调查了此类化合物用于治疗癫痫的潜在用途,进一步支持了角膜点燃模型作为抗电休克癫痫评估工具 (K. Scott 等人,1993 年).
抗癌潜力
基于 2-(3-氨基-4-氯苯基)乙酸甲酯结构的新衍生物已被合成,并显示出对结肠癌细胞增殖的选择性抑制作用。这表明在癌症治疗中具有潜在应用,特别是通过涉及 HDACIs 的机制靶向结肠癌细胞,并可能影响 HSP90 和 TRAP1 信号通路 (S. E. Rayes 等人,2020 年).
脂肪酶和 α-葡萄糖苷酶抑制
源自相似化学结构的化合物已被研究其抑制脂肪酶和 α-葡萄糖苷酶的潜力,这些酶参与糖尿病和肥胖等代谢紊乱。这些研究表明在开发治疗代谢性疾病的治疗剂方面具有可能的应用 (O. Bekircan 等人,2015 年).
安全和危害
“Methyl 2-(3-amino-4-chlorophenyl)acetate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to use this compound only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .
作用机制
Target of Action
This compound is a derivative of indole, which is known to bind with high affinity to multiple receptors
Mode of Action
Indole derivatives, to which this compound belongs, are known to interact with their targets in a variety of ways, leading to diverse biological activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
As an indole derivative, it may have diverse biological activities, but specific effects of this compound need to be investigated further .
Action Environment
Factors such as temperature and light exposure can affect the stability and efficacy of many compounds .
属性
IUPAC Name |
methyl 2-(3-amino-4-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJOZRQUCQQBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620107 | |
| Record name | Methyl (3-amino-4-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59833-69-1 | |
| Record name | Methyl (3-amino-4-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


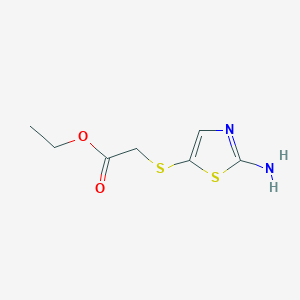

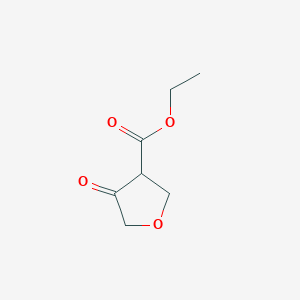
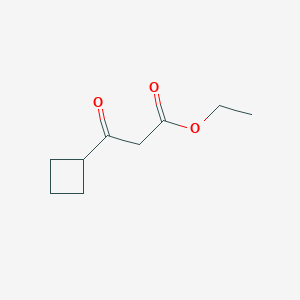
![3-ethyl-3-[[(2-ethylhexyl)oxy]methyl]Oxetane](/img/structure/B1591938.png)
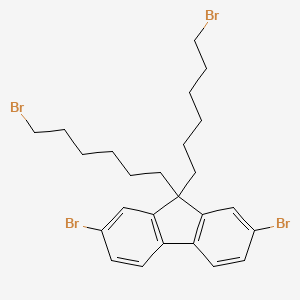
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol](/img/structure/B1591940.png)
![6-Nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1591942.png)

